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Compound of Interest

Compound Name: Roblitinib

Cat. No.: B610542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism, biochemical

properties, and characterization of Roblitinib (FGF401), a first-in-class, selective inhibitor of

Fibroblast Growth Factor Receptor 4 (FGFR4). Roblitinib employs a sophisticated reversible-

covalent inhibition strategy to achieve high potency and selectivity, offering a promising

therapeutic approach for specific subsets of hepatocellular carcinoma.

Introduction to Reversible-Covalent Inhibition
Covalent inhibitors have gained prominence in drug discovery due to their potential for high

potency, prolonged target engagement, and the ability to overcome resistance. Unlike

traditional irreversible inhibitors that form a permanent bond with their target, reversible-

covalent inhibitors (RCIs) offer a distinct advantage: the covalent bond can be broken, allowing

the inhibitor to dissociate.[1][2] This mechanism combines the durability of covalent binding

with the potential for improved safety profiles, as off-target binding is not permanent and can be

mitigated by the law of mass action.[1][2]

Roblitinib is a prime example of this class, designed to target a non-catalytic cysteine residue

within the ATP-binding site of FGFR4.[3][4][5] Its mechanism provides sustained target

engagement while minimizing the risk of permanent off-target modifications.[1]
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The inhibition of FGFR4 by Roblitinib is a two-step process that involves an initial non-

covalent binding event followed by the formation of a reversible covalent bond.[6][7]

Initial Non-Covalent Binding: Roblitinib first docks into the ATP-binding pocket of FGFR4,

forming typical non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). This

initial binding is reversible and is characterized by the inhibition constant (Kᵢ).

Reversible Covalent Bond Formation: Following initial binding, an electrophilic aldehyde

"warhead" on the Roblitinib molecule is positioned in close proximity to the thiol group of a

specific, poorly conserved cysteine residue at position 552 (Cys552).[3][4][5][6] The

aldehyde and the cysteine's thiol group then react to form a hemithioacetal adduct.[3][4][5][6]

This covalent interaction is reversible, allowing the inhibitor to associate and dissociate from

the target.[8]

Step 1: Non-Covalent Binding

Step 2: Reversible-Covalent Adduct Formation
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Caption: The two-step reversible-covalent inhibition mechanism of Roblitinib.

Target Pathway: FGF19-FGFR4 Signaling
Roblitinib targets FGFR4, a receptor tyrosine kinase. In certain hepatocellular carcinomas

(HCC), the signaling pathway involving Fibroblast Growth Factor 19 (FGF19) and its receptor

complex, FGFR4/β-klotho, is a key driver of tumor growth and survival.[3][4][5]

Upon binding of FGF19 to the FGFR4/β-klotho complex, the FGFR4 kinase domain is

activated, leading to autophosphorylation. This initiates a downstream signaling cascade that

ultimately promotes cell proliferation and survival. Roblitinib inhibits this pathway at its origin

by binding to the FGFR4 kinase domain, preventing its activation and blocking all subsequent

downstream events.[3][9]
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Caption: Inhibition of the FGF19-FGFR4 signaling pathway by Roblitinib.

Quantitative Profile of Roblitinib
The potency and selectivity of Roblitinib have been extensively characterized through various

biochemical and cellular assays. The data highlights its high affinity for FGFR4 and significant

selectivity over other kinases, including other members of the FGFR family.

Parameter Value Assay Type Target Reference

IC₅₀ 1.9 nM
Biochemical

Assay
FGFR4 [9][10]

IC₅₀ 0.9 ± 0.4 nM
Biochemical

Assay
FGFR4 [11]

KᏧ 2.9 nM
Biochemical

Assay
FGFR4 [11]

Selectivity >1,000-fold
Panel of 65

kinases

FGFR4 vs.

Others
[9]

KINOMEscan

<35%

displacement @

3 µM

Panel of 456

kinases

FGFR4 vs.

Others
[11]

Cellular IC₅₀ 12 nM
Cell Growth

Assay

HUH7 (HCC Cell

Line)
[10]

Cellular IC₅₀ 9 nM
Cell Growth

Assay

Hep3B (HCC

Cell Line)
[10]

Experimental Protocols for Characterization
Characterizing a reversible-covalent inhibitor like Roblitinib requires a suite of specialized

biophysical and biochemical assays to confirm its mechanism, potency, and selectivity.

Enzyme Kinetics for Potency (IC₅₀ Determination)
This assay measures the concentration of Roblitinib required to inhibit 50% of FGFR4 kinase

activity. For covalent inhibitors, IC₅₀ values are often time-dependent, decreasing with longer
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pre-incubation times between the enzyme and inhibitor. This time-dependency is a key

indicator of a covalent binding mechanism.

Principle: Recombinant FGFR4 kinase, a substrate peptide, and ATP are incubated. The

kinase phosphorylates the substrate. In the presence of Roblitinib, this reaction is inhibited.

The rate of phosphorylation is measured (e.g., via luminescence or fluorescence) across a

range of inhibitor concentrations.

Method: A discontinuous assay format is typically used to generate time-dependent IC₅₀

data, which can then be analyzed using specific kinetic models for reversible covalent

inhibition.[7]

Binding Kinetics and Reversibility (Surface Plasmon
Resonance - SPR)
SPR is used to directly measure the binding and dissociation rates of the inhibitor, confirming

the reversibility of the covalent interaction and determining its residence time on the target.

Principle: The target protein (FGFR4) is immobilized on a sensor chip. A solution containing

Roblitinib is flowed over the surface, and the change in mass upon binding is detected in

real-time. A subsequent flow of buffer allows for the measurement of the dissociation rate.

Key Parameters: This method yields the association rate constant (kₐ or kₒₙ) and the

dissociation rate constant (kᏧ or kₒբբ), confirming a reversible interaction if dissociation is

observed.[1]

Covalent Adduct Characterization (Mass Spectrometry)
Mass spectrometry (MS) provides definitive evidence of covalent bond formation and identifies

the exact amino acid residue modified by the inhibitor.

Principle: The FGFR4 protein is incubated with Roblitinib. The protein-inhibitor complex is

then analyzed.

Method (Intact Protein Analysis): The mass of the entire complex is measured. An increase

in mass corresponding to the molecular weight of Roblitinib confirms a 1:1 covalent adduct.
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Method (Peptide Mapping): The complex is digested into smaller peptides by a protease

(e.g., trypsin). The resulting peptides are separated by liquid chromatography (LC) and

analyzed by tandem MS (MS/MS). The modified peptide containing Cys552 is identified,

confirming the precise site of covalent modification.

Selectivity Profiling (KINOMEscan)
This type of assay assesses the selectivity of Roblitinib by testing its binding against a large

panel of other kinases.

Principle: KINOMEscan is a competitive binding assay. Roblitinib is tested for its ability to

displace a known, tagged ligand from the ATP-binding site of hundreds of different kinases.

Low displacement indicates high selectivity.

Outcome: Results for Roblitinib show it is highly selective for FGFR4, with minimal binding

to a panel of 456 other kinases.[11]
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Caption: Experimental workflow for characterizing a reversible-covalent inhibitor.

Conclusion
Roblitinib (FGF401) exemplifies a rational drug design approach, leveraging a reversible-

covalent mechanism to achieve both high potency and exquisite selectivity for its target,

FGFR4. The formation of a reversible hemithioacetal adduct with Cys552 in the kinase ATP-
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binding site allows for prolonged target inhibition crucial for therapeutic efficacy while retaining

the potential for an improved safety profile over irreversible inhibitors. The comprehensive

characterization through kinetic, biophysical, and proteomic methods provides a clear and

detailed understanding of its mechanism of action, establishing Roblitinib as a benchmark for

the development of next-generation targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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